REACTION_SMILES
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[C:14]([c:15]1[nH:16][cH:17][cH:18][n:19]1)([c:20]1[nH:21][cH:22][cH:23][n:24]1)=[O:25].[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[CH3:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[CH3:46][CH2:47][O:48][C:49]([CH3:50])=[O:51].[OH:26][CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([C:11](=[O:12])[OH:13])[cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([C:11]([O:12][CH2:27][c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)=[O:13])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)c1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |